REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[C:12]([CH3:13])=[CH:11][S:10][C:9]=1[C:14](OC)=[O:15].Cl>C1COCC1>[Cl:7][C:8]1[C:12]([CH3:13])=[CH:11][S:10][C:9]=1[CH2:14][OH:15] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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1.35 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
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ClC1=C(SC=C1C)C(=O)OC
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
by stirring at 0° C. for 20 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the whole was stirred at room temperature for 1 hour
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Duration
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1 h
|
Type
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FILTRATION
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Details
|
The solution was filtered
|
Type
|
ADDITION
|
Details
|
after ethyl acetate was added
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Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
|
WASH
|
Details
|
Furthermore, the organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
after drying over anhydrous sodium sulfate and filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by column chromatography (hexane:ethyl acetate=4:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(SC=C1C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |